Tert-butyl 2-(4-formylphenoxy)acetate
Overview
Description
Tert-butyl 2-(4-formylphenoxy)acetate is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of a tert-butyl ester group and a formyl-substituted phenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Tert-butyl 2-(4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring formyl or ester functionalities.
Safety and Hazards
Future Directions
While specific future directions for Tert-butyl 2-(4-formylphenoxy)acetate are not mentioned in the available literature, similar compounds have been studied for their potential applications in various fields. For instance, 2,4-Ditert butyl phenol, a compound extracted from Plumbago zeylanica, has been investigated for its antifungal, antioxidant, and cancer-fighting properties . Further investigation and exploration of similar compounds could contribute to their potential application as novel therapeutic agents in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-(4-formylphenoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with 4-hydroxybenzaldehyde. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion generated from 4-hydroxybenzaldehyde attacks the carbon atom of tert-butyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-formylphenoxy)acetate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is typically the reactive site, undergoing transformation to carboxylic acids or other oxidized products. In reduction reactions, the formyl group is reduced to an alcohol. The ester group can also participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Comparison with Similar Compounds
Tert-butyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl 2-(4-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a formyl group.
Tert-butyl 2-(4-nitrophenoxy)acetate: Similar structure but with a nitro group instead of a formyl group.
Uniqueness: Tert-butyl 2-(4-formylphenoxy)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group can undergo specific oxidation and reduction reactions, making this compound valuable in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl 2-(4-formylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONEPGXYVZUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348679 | |
Record name | tert-butyl 2-(4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276884-77-6 | |
Record name | tert-butyl 2-(4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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